N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Description
This compound features a thiazolo[3,2-b][1,2,4]triazole core fused with a thiazole and triazole ring, imparting rigidity and aromaticity. Key structural elements include:
- An oxalamide linker (N2-(2-ethyl)oxalamide) connecting two ethyl chains, which may enhance hydrogen-bonding capacity compared to single amide linkers.
- A cyclohexenyl group attached via an ethyl chain, increasing lipophilicity and steric bulk.
Properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O2S/c23-18-9-5-4-8-17(18)19-26-22-28(27-19)16(14-31-22)11-13-25-21(30)20(29)24-12-10-15-6-2-1-3-7-15/h4-6,8-9,14H,1-3,7,10-13H2,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYJACLZHREQIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide typically involves multiple steps:
Formation of the cyclohexenyl ethylamine: This can be achieved through the allylic hydroxylation of cyclohexene followed by amination.
Synthesis of the thiazolo[3,2-b][1,2,4]triazole derivative: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Coupling of the two intermediates: The final step involves the coupling of the cyclohexenyl ethylamine with the thiazolo[3,2-b][1,2,4]triazole derivative using oxalyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The cyclohexenyl group can be oxidized to form cyclohexanone derivatives.
Reduction: The oxalamide moiety can be reduced to form corresponding amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom on the phenyl ring.
Major Products
Oxidation: Cyclohexanone derivatives.
Reduction: Primary or secondary amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, providing insights into drug-receptor interactions.
Mechanism of Action
The mechanism of action of N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison
Key Observations :
- The thiazolo-triazole core in the target compound offers greater rigidity and electronic complexity than monocyclic triazoles in –2 .
- Fluorine (target) vs. chlorine/nitro (–2): Fluorine’s smaller size and electronegativity may reduce metabolic degradation compared to bulkier nitro or chlorine groups.
- Oxalamide linkers (target) enable dual hydrogen-bonding interactions, contrasting with single amide () or thiocarbonohydrazide () linkers .
Key Observations :
- The target compound’s thiazolo-triazole core likely requires cyclization under harsher conditions (e.g., thermal or acidic) compared to the mild, room-temperature click chemistry used for 1,2,3-triazoles in .
Physicochemical and Spectral Properties
Table 3: Hypothetical Property Comparison
Key Observations :
Biological Activity
N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a synthetic organic compound characterized by its complex structure, which includes a cyclohexene moiety, an oxalamide functional group, and a thiazolo-triazole derivative. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C23H32N4O3S, with a molecular weight of approximately 432.6 g/mol. Its structure can be broken down as follows:
- Cyclohexene moiety : A six-membered carbon ring with one double bond.
- Oxalamide group : A functional group containing two amide bonds.
- Thiazolo-triazole derivative : A fused heterocyclic structure that may contribute to the compound's biological activity.
The biological activity of this compound is hypothesized to involve interactions with various biological targets, including enzymes and receptors. The presence of the oxalamide group suggests potential for hydrogen bonding, which could enhance binding affinity to target sites. Additionally, the thiazolo-triazole moiety may exhibit unique pharmacological properties due to its heterocyclic nature.
In Vitro Studies
Preliminary studies have indicated that this compound may possess:
- Antimicrobial Activity : In vitro assays have shown effectiveness against various bacterial strains.
- Anticancer Properties : Research indicates potential cytotoxic effects on cancer cell lines through apoptosis induction.
Table 1: Summary of Biological Activity Findings
Case Studies
Several case studies have explored the effects of this compound in various biological contexts:
- Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membrane integrity.
- Anticancer Activity : Another investigation focused on the compound's ability to induce apoptosis in cancer cells. Flow cytometry analysis revealed increased annexin V staining in treated cells compared to controls, indicating early apoptotic changes.
- Neuroprotective Effects : Research has suggested that the compound may protect neuronal cells from oxidative stress-induced damage, potentially through modulation of antioxidant pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
